molecular formula C16H24N2O7S B1396771 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate CAS No. 1332530-04-7

4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate

Cat. No.: B1396771
CAS No.: 1332530-04-7
M. Wt: 388.4 g/mol
InChI Key: KXCJOJHRTMRMHL-UHFFFAOYSA-N
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Description

4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is a synthetic organic compound with the molecular formula C14H22N2O3S. It is primarily used in proteomics research and has applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate typically involves multiple steps:

    Formation of the Piperidin-1-ylsulfonyl Intermediate: This step involves the reaction of piperidine with a sulfonyl chloride to form the piperidin-1-ylsulfonyl group.

    Attachment to Ethylamine: The piperidin-1-ylsulfonyl group is then reacted with ethylamine to form the 2-(piperidin-1-ylsulfonyl)ethylamine intermediate.

    Coupling with Phenol: The intermediate is then coupled with 4-hydroxybenzylamine under basic conditions to form 4-({[2-(piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol.

    Formation of Oxalate Salt: Finally, the compound is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The sulfonyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is used to study protein interactions and functions. It can be used as a probe in proteomics to identify and quantify proteins in complex mixtures.

Medicine

In medicine, it has potential applications in drug development. Its ability to interact with specific proteins makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include signal transduction, protein modification, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[2-(Morpholin-4-ylsulfonyl)ethyl]amino}methyl)phenol
  • 4-({[2-(Pyrrolidin-1-ylsulfonyl)ethyl]amino}methyl)phenol

Uniqueness

Compared to similar compounds, 4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino

Properties

IUPAC Name

oxalic acid;4-[(2-piperidin-1-ylsulfonylethylamino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3S.C2H2O4/c17-14-6-4-13(5-7-14)12-15-8-11-20(18,19)16-9-2-1-3-10-16;3-1(4)2(5)6/h4-7,15,17H,1-3,8-12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCJOJHRTMRMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCNCC2=CC=C(C=C2)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332530-04-7
Record name Phenol, 4-[[[2-(1-piperidinylsulfonyl)ethyl]amino]methyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1332530-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
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4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
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4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
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4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
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4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate
Reactant of Route 6
Reactant of Route 6
4-({[2-(Piperidin-1-ylsulfonyl)ethyl]amino}methyl)phenol oxalate

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